ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}methyl)-4H-pyran-3-carboxylate is a complex organic compound with a diverse range of potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and sulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl cyanoacetate, 4-chlorobenzaldehyde, and thiourea. The reaction conditions may involve heating, refluxing, and the use of catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}methyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}methyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}methyl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:
Fenvalerate: A synthetic pyrethroid insecticide with a similar cyano and chlorophenyl structure.
Indole derivatives: Compounds with diverse biological activities, often used in pharmaceutical research.
Thiazole derivatives: Known for their biological activities, including anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C30H25ClN4O3S2 |
---|---|
Molecular Weight |
589.1g/mol |
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C30H25ClN4O3S2/c1-2-37-30(36)27-23(38-28(34)20(14-32)25(27)17-9-11-18(31)12-10-17)16-40-29-21(15-33)26(24-8-5-13-39-24)19-6-3-4-7-22(19)35-29/h5,8-13,25H,2-4,6-7,16,34H2,1H3 |
InChI Key |
LZQDPZHVCQLSLN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=CS5 |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=CS5 |
Origin of Product |
United States |
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